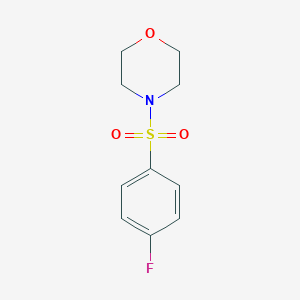

4-((4-Fluorophenyl)sulfonyl)morpholine

Vue d'ensemble

Description

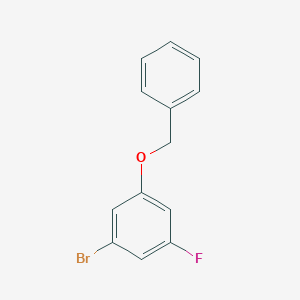

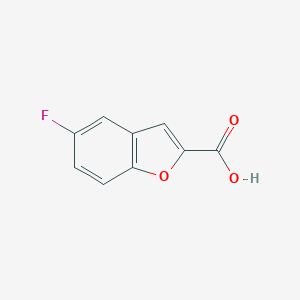

“4-((4-Fluorophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C10H12FNO3S . It is a complex organic molecule that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “4-((4-Fluorophenyl)sulfonyl)morpholine” consists of a morpholine ring attached to a sulfonyl group, which is further connected to a fluorophenyl group . The exact 3D conformation of the molecule can vary depending on its environment and the presence of other molecules .Physical And Chemical Properties Analysis

“4-((4-Fluorophenyl)sulfonyl)morpholine” has a molecular weight of approximately 245.271 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 370.7±52.0 °C at 760 mmHg, and a flash point of 178.0±30.7 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

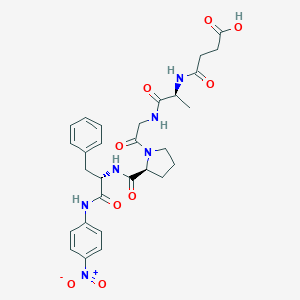

4-(Phenylsulfonyl)morpholine, a class of sulfonamides, has demonstrated notable antimicrobial properties. Studies have shown its effectiveness in modulating antibiotic activity against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. This compound significantly enhances the efficacy of certain antibiotics, such as amikacin against Pseudomonas aeruginosa, indicating its potential as a supportive treatment in antibiotic resistance cases (Oliveira et al., 2015).

Application in Chemical Synthesis

The compound has been utilized in the synthesis of various derivatives with promising antimicrobial activity. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, were synthesized, showing potent antimicrobial properties. This highlights the role of 4-(Phenylsulfonyl)morpholine in the development of new antibiotics (Janakiramudu et al., 2017).

Potential in Polymer Research

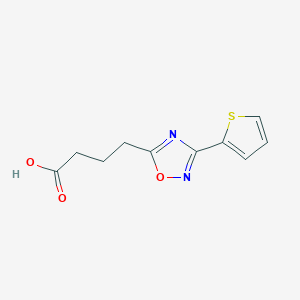

In the field of polymer science, derivatives of 4-fluorophenylsulfonyl have been explored. For example, methyl morpholinium-functionalized poly(ether sulfone) was synthesized for potential use as an anion exchange membrane in alkaline fuel cells. This application demonstrates the compound's utility in advancing materials science, particularly in energy technologies (Hahn et al., 2013).

Development of Anti-Cancer Agents

Further research has explored its application in the synthesis of nonsteroidal antiandrogen compounds, which are important in the treatment of prostate cancer. The ability to resolve these compounds for their active enantiomers underscores the importance of 4-fluorophenylsulfonyl derivatives in medicinal chemistry (Tucker & Chesterson, 1988).

Applications in NMR Spectroscopy

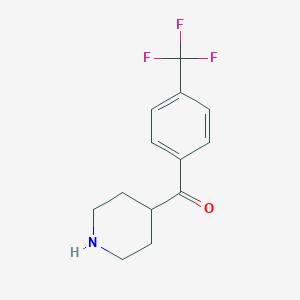

The compound's derivatives have also been studied for their N-S interactions using variable-temperature (1)H NMR spectroscopy. This research offers insights into the molecular dynamics and structural properties of N-arylsulfonyl morpholines, contributing to our understanding of molecular interactions in chemical and pharmaceutical contexts (Modarresi-Alam et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBBCISSYGDVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353837 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluorophenyl)sulfonyl)morpholine | |

CAS RN |

383-23-3 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)

![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)